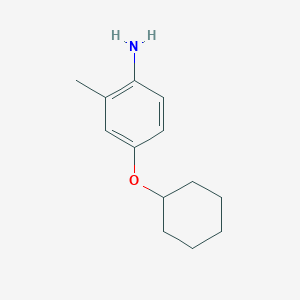

4-(Cyclohexyloxy)-2-methylaniline

Description

4-(Cyclohexyloxy)-2-methylaniline is an aromatic amine derivative characterized by a cyclohexyloxy substituent at the para position (C4) and a methyl group at the ortho position (C2) of the aniline ring. This compound belongs to a class of substituted anilines widely studied for their applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

4-cyclohexyloxy-2-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-10-9-12(7-8-13(10)14)15-11-5-3-2-4-6-11/h7-9,11H,2-6,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSZFTKZBNLAWHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2CCCCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

4-(Cyclohexyloxy)-2-methylaniline is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

Industry: The compound is used in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

4-(Cyclohexyloxy)-2-methylaniline is similar to other compounds such as 4-(Cyclohexyloxy)aniline and 2-methylaniline. its unique combination of substituents provides distinct chemical and physical properties that differentiate it from these compounds. The presence of the cyclohexyloxy group, in particular, enhances its reactivity and stability.

Comparison with Similar Compounds

Structural and Functional Insights

- Substituent Effects: Cyclohexyloxy vs. Halogenated Derivatives: Chloro and fluoro substituents (e.g., 4-(3,4-Difluorophenoxy)-2-methylaniline) enhance electronic properties, making these compounds suitable for optoelectronics or targeted therapeutics . Heterocyclic Modifications: The azepane ring in 4-(azepan-1-yl)-2-methylaniline introduces nitrogen-based reactivity and flexibility, useful in catalysis or as a building block for heterocyclic drugs .

- Synthetic Routes: 4-(5-Chloro-2-methoxy-phenoxy)-aniline is synthesized via nitro-phenoxy intermediates, with optimized yields reported in pilot-scale studies . X-ray crystallography of related compounds (e.g., 2-((4-methoxy-2-methylphenyl)amino)-1,2-diphenylethanone) reveals all-trans conformations and weak intermolecular hydrogen bonds, critical for crystal engineering .

- Safety and Handling: Limited toxicity data exist for compounds like N-(cyclohex-2-en-1-yl)-4-methoxy-N-methylaniline, emphasizing the need for caution in industrial handling . 4-(Benzyloxy)-2-methylaniline has documented GHS safety protocols, including storage at room temperature and handling by trained professionals .

Biological Activity

4-(Cyclohexyloxy)-2-methylaniline, also known by its chemical structure and various synonyms, is an organic compound that has attracted attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by its cyclohexyl ether group attached to a methylaniline backbone. The molecular formula is CHNO, and it has a molecular weight of 205.28 g/mol. Its structural features contribute to its biological activity, particularly in interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing processes such as cell proliferation and apoptosis.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation and pain pathways. This inhibition can lead to anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.

- Receptor Modulation : The compound may also interact with neurotransmitter receptors, particularly those involved in the central nervous system (CNS). This interaction could suggest potential uses in treating neurological disorders.

Pharmacological Studies

Several pharmacological studies have evaluated the efficacy of this compound:

- Anti-inflammatory Effects : In vitro studies demonstrated that this compound significantly reduces the production of pro-inflammatory cytokines in human cell lines exposed to inflammatory stimuli. This suggests a potential role in managing conditions like arthritis or other inflammatory diseases.

- Antitumor Activity : In animal models, this compound exhibited cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study 1: Anti-inflammatory Activity

A study conducted on murine models showed that administration of this compound led to a significant reduction in paw edema compared to control groups. This effect was attributed to the compound's ability to inhibit COX-2 expression, highlighting its potential as a non-steroidal anti-inflammatory drug (NSAID).

| Parameter | Control Group | Treatment Group (this compound) |

|---|---|---|

| Paw Edema (mm) | 5.0 ± 0.5 | 2.0 ± 0.3* |

| COX-2 Expression | High | Low* |

*Statistically significant difference (p < 0.05)

Case Study 2: Antitumor Efficacy

In vitro assays on human breast cancer cell lines revealed that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 50 | 50 |

| 100 | 30* |

*Statistically significant difference (p < 0.01)

Q & A

Q. What are the common synthetic routes for preparing 4-(Cyclohexyloxy)-2-methylaniline, and what analytical methods validate its purity?

Answer: A typical synthesis involves nucleophilic substitution or coupling reactions. For example, in a published protocol, 4-methoxy-2-methylaniline reacts with cyclohexene oxide under acidic conditions to introduce the cyclohexyloxy group . Key steps include:

- Reagents : Cyclohexene oxide, Lewis acids (e.g., BF₃·Et₂O), and thermal activation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. Validation Methods :

- NMR : Confirm substitution patterns (e.g., disappearance of methoxy protons at ~δ 3.8 ppm and emergence of cyclohexyl protons at δ 1.2–2.1 ppm).

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., weak C–H⋯O bonds stabilizing the structure) .

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 246.2).

Q. How does the cyclohexyloxy substituent influence the compound’s reactivity compared to other substituted anilines?

Answer: The bulky cyclohexyloxy group enhances steric hindrance, reducing electrophilic substitution rates at the para-position. Comparative studies with analogs (e.g., 4-methoxy-2-methylaniline) show:

- Electronic Effects : The electron-donating cyclohexyloxy group increases electron density on the aromatic ring, favoring reactions like diazotization but slowing nitration.

- Solubility : Improved lipophilicity compared to hydroxyl or methoxy derivatives, making it suitable for organic-phase reactions .

Q. What are the recommended protocols for characterizing instability or decomposition products of this compound under varying conditions?

Answer:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 10°C/min under nitrogen. Decomposition typically occurs above 200°C.

- Light Sensitivity : Store in amber vials at –20°C; monitor via HPLC for oxidation byproducts (e.g., quinone derivatives) over 30 days .

- Hydrolytic Stability : Incubate in buffered solutions (pH 2–12) and analyze via LC-MS for hydrolyzed products (e.g., 2-methyl-4-hydroxyaniline) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of this compound in electrophilic substitution reactions?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electrostatic potential surfaces to identify electron-rich sites. For example:

- Nitration : Calculations predict preferential meta-substitution due to steric blockage of the para-position by the cyclohexyloxy group .

- Validation : Compare computed activation energies with experimental product ratios (e.g., 85% meta vs. 15% ortho in nitration) .

Q. What experimental strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

Answer: Discrepancies often arise from impurities or isomerism. Mitigation strategies include:

- Dynamic NMR : Resolve rotational isomers (e.g., restricted rotation of the cyclohexyl group) by variable-temperature studies.

- Isotopic Labeling : Use ¹³C-labeled precursors to confirm peak assignments in complex spectra .

- Crystallographic Validation : Cross-reference NMR/IR data with single-crystal X-ray structures to eliminate ambiguity .

Q. How can this compound serve as a building block in drug discovery, particularly for kinase inhibitors?

Answer: The aniline core is a pharmacophore in kinase inhibitors. Methodological approaches include:

- Functionalization : Introduce sulfonamide or urea groups at the amine to enhance target binding.

- Biological Screening : Test derivatives against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .

- SAR Studies : Correlate substituent size (e.g., cyclohexyl vs. tert-butyl) with inhibitory potency (IC₅₀ values) .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?

Answer: Challenges :

- Low yields due to steric hindrance during cyclohexyloxy introduction.

- Purification difficulties from byproducts (e.g., di-substituted analogs).

Q. Solutions :

- Flow Chemistry : Improve heat/mass transfer for exothermic steps.

- Design of Experiments (DoE) : Optimize reagent stoichiometry (e.g., 1.2 eq cyclohexene oxide) and reaction time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.